![molecular formula C7H9BN2O3 B13461030 [2-(methylcarbamoyl)pyridin-4-yl]boronic acid](/img/structure/B13461030.png)
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a methylcarbamoyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(methylcarbamoyl)pyridin-4-yl]boronic acid typically involves the reaction of a 2-halopyridine derivative with a metallating reagent to form an organometallic intermediate. This intermediate is then reacted with a borate ester to yield the desired boronic acid compound. The general reaction scheme is as follows:
Metallation: A 2-halopyridine compound is treated with a metallating reagent such as lithium or magnesium to form an organometallic intermediate.
Borate Ester Reaction: The organometallic intermediate is then reacted with a borate ester to form a complex salt.
Protonation: The complex salt is treated with a proton source to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions can produce boronic esters.
Wissenschaftliche Forschungsanwendungen
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of [2-(methylcarbamoyl)pyridin-4-yl]boronic acid involves its interaction with various molecular targets and pathways. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the pyridine ring and the boronic acid group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Pyridine-2-boronic acid
- [2-(carbamoyl)pyridin-4-yl]boronic acid
Uniqueness
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid is unique due to the presence of the methylcarbamoyl group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis and a promising candidate for the development of new pharmaceuticals .
Eigenschaften
Molekularformel |
C7H9BN2O3 |
|---|---|
Molekulargewicht |
179.97 g/mol |
IUPAC-Name |
[2-(methylcarbamoyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C7H9BN2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4,12-13H,1H3,(H,9,11) |
InChI-Schlüssel |
XDZFQEFWTJQQND-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC=C1)C(=O)NC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13460955.png)
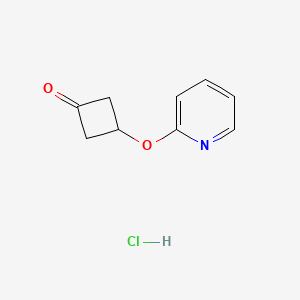


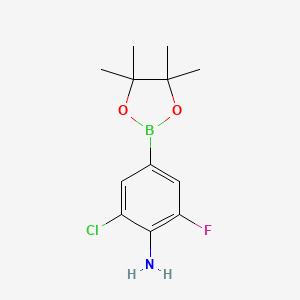
![3-cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13460982.png)

![tert-butyl N-{2-[(difluoromethyl)(imino)oxo-lambda6-sulfanyl]ethyl}carbamate](/img/structure/B13460986.png)
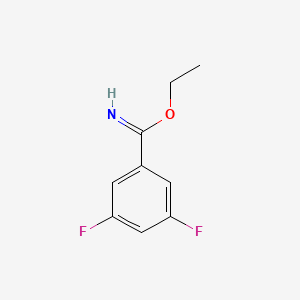
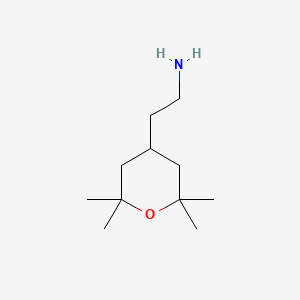
![Tert-butyl 3-[(prop-2-yn-1-yl)amino]propanoate](/img/structure/B13461017.png)
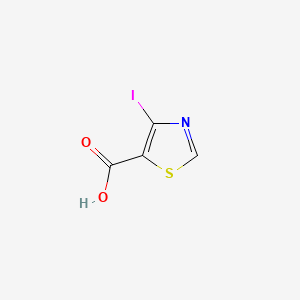

![tert-butyl 2-[5-(3-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]acetate](/img/structure/B13461038.png)
